N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents, which can be achieved through various methods, including metal-catalyzed reactions and radical chemistry.
Alkylation and Amination: The pyrazole intermediate is then alkylated and aminated to introduce the ethyl and methyl groups at the desired positions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
- 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: Compared to similar compounds, N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride exhibits unique properties due to the presence of the difluoromethyl group and the specific substitution pattern on the pyrazole ring. These structural features contribute to its enhanced biological activity and selectivity towards certain molecular targets. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C11H16ClF2N5 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-8(2)10(7-16-17)14-6-9-4-5-15-18(9)11(12)13;/h4-5,7,11,14H,3,6H2,1-2H3;1H |
InChI Key |
IXWRMDJKJUTLTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
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